2,4,5-Trimethylhexan-2-ol
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Overview
Description
2,4,5-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of three methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethylhexan-2-ol typically involves the alkylation of a suitable precursor, such as 2,4,5-trimethylhexane, followed by oxidation to introduce the hydroxyl group. Common reagents used in this process include strong bases like potassium hydroxide (KOH) and oxidizing agents such as potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The specific methods and conditions can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethylhexan-2-one.
Reduction: Formation of 2,4,5-trimethylhexane.
Substitution: Formation of 2,4,5-trimethylhexyl halides.
Scientific Research Applications
2,4,5-Trimethylhexan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5,5-Trimethylhexan-2-ol: Similar structure but differs in the position of the methyl groups.
3,5,5-Trimethylhexan-2-ol: Another isomer with different methyl group positions.
Uniqueness
2,4,5-Trimethylhexan-2-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other isomers may not be suitable .
Properties
IUPAC Name |
2,4,5-trimethylhexan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)8(3)6-9(4,5)10/h7-8,10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVZBWYMPDUPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700007 |
Source
|
Record name | 2,4,5-Trimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66793-93-9 |
Source
|
Record name | 2,4,5-Trimethylhexan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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